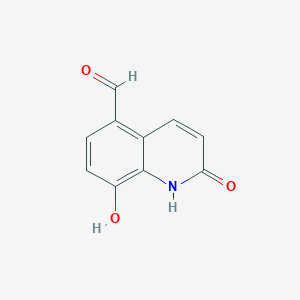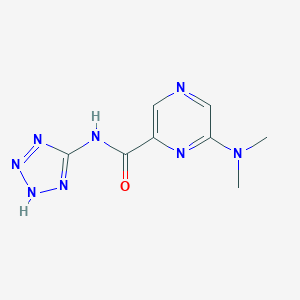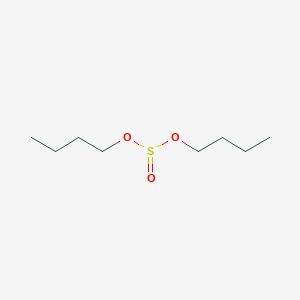
Dibutyl sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl sulfite is a chemical compound with the molecular formula of C8H18O2S. It is a colorless liquid that has a fruity odor. Dibutyl sulfite is used in various industrial applications, including as a solvent, a plasticizer, and an intermediate in the production of other chemicals.
Wirkmechanismus
Dibutyl sulfite is a reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of dibutyl sulfite are not well understood. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl sulfite has several advantages for use in lab experiments. It is a relatively inexpensive compound that is commercially available. It is also stable under normal laboratory conditions. However, its toxicity and potential for irritation make it unsuitable for use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on dibutyl sulfite. One area of interest is in the development of new materials. Dibutyl sulfite could be used as a component in the synthesis of new polymers with improved properties.
Another area of research is in the development of new catalysts. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel. Further research could lead to the development of more efficient and effective catalysts for this process.
Conclusion:
Dibutyl sulfite is a chemical compound with various industrial applications. It has been studied for its potential use in scientific research, including as a catalyst in the production of biodiesel and as a component in the synthesis of new materials. While its toxicity and potential for irritation make it unsuitable for some experiments, it has several advantages for use in lab experiments. Further research could lead to the development of new materials and catalysts with improved properties.
Synthesemethoden
Dibutyl sulfite can be synthesized through the reaction of sulfur dioxide with butanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures. The resulting dibutyl sulfite is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
Dibutyl sulfite has been studied for its potential use in various scientific applications. One area of research is in the production of biodiesel. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel.
Another area of research is in the development of new materials. Dibutyl sulfite has been used as a plasticizer in the production of polyvinyl chloride (PVC) films. It has also been studied as a component in the synthesis of new polymers with improved properties.
Eigenschaften
CAS-Nummer |
626-85-7 |
|---|---|
Produktname |
Dibutyl sulfite |
Molekularformel |
C8H18O3S |
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
dibutyl sulfite |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
FEYYOXFAQQJEIG-UHFFFAOYSA-N |
SMILES |
CCCCOS(=O)OCCCC |
Kanonische SMILES |
CCCCOS(=O)OCCCC |
Siedepunkt |
230.0 °C |
Andere CAS-Nummern |
626-85-7 |
Synonyme |
dibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



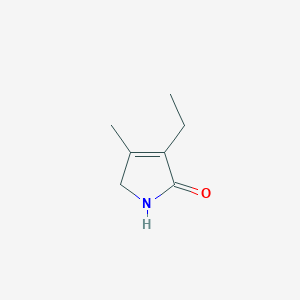
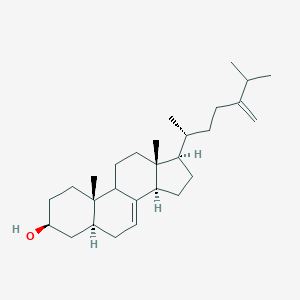
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
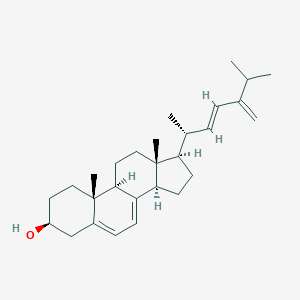
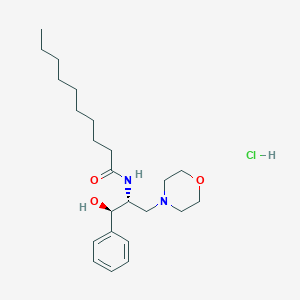
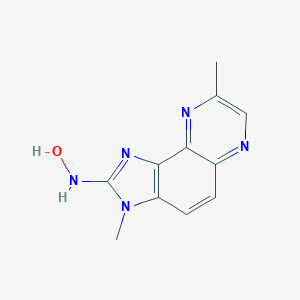

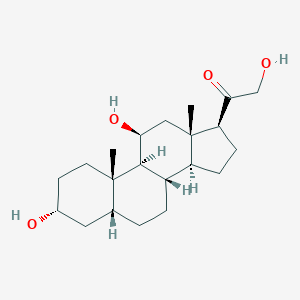
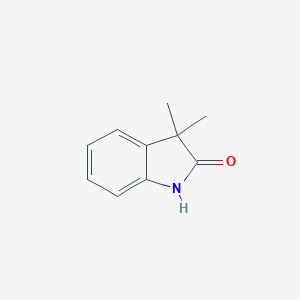
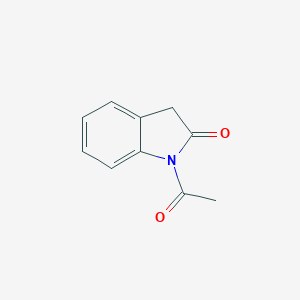
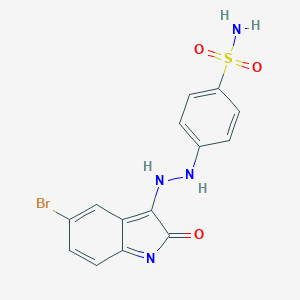
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
